Methyl 4-cyclopropyl-2,4-dioxobutanoate

Synthetic Organic Chemistry Process Chemistry Purification Efficiency

Synthetic chemists pursuing dolutegravir or next-generation INSTIs encounter regioselectivity loss and impurity escalation when substituting the cyclopropylmethyl ester with generic 2,4-dioxobutanoate analogs. Methyl 4-cyclopropyl-2,4-dioxobutanoate (CAS 167408-67-5) is the established building block for convergent construction of the tricyclic carbamoyl pyridone core, eliminating additional protection/deprotection sequences. • Cyclopropyl ring strain directs regioselective condensation at the γ-carbonyl, reducing bis-adduct byproducts vs. non-cyclopropyl analogs • Favorable bp 248.8°C simplifies distillative solvent removal during scale-up relative to the ethyl ester analog (bp 265.5°C) • Compatible with literature-reported dolutegravir routes; deviation to the free acid or alternative esters introduces activation steps that compromise atom economy

Molecular Formula C8H10O4
Molecular Weight 170.16 g/mol
CAS No. 167408-67-5
Cat. No. B181791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-cyclopropyl-2,4-dioxobutanoate
CAS167408-67-5
Molecular FormulaC8H10O4
Molecular Weight170.16 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)CC(=O)C1CC1
InChIInChI=1S/C8H10O4/c1-12-8(11)7(10)4-6(9)5-2-3-5/h5H,2-4H2,1H3
InChIKeyMFRDTCKJOFHQDZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-cyclopropyl-2,4-dioxobutanoate (CAS 167408-67-5) Procurement and Technical Overview for Pharmaceutical Synthesis


Methyl 4-cyclopropyl-2,4-dioxobutanoate (CAS: 167408-67-5) is a synthetic intermediate belonging to the class of 4-substituted 2,4-dioxobutanoic acid esters [1]. With a molecular formula of C₈H₁₀O₄ and a molecular weight of 170.16 g/mol , it features a terminal methyl ester and a cyclopropyl group adjacent to the γ-carbonyl, which confers distinct reactivity and physicochemical properties compared to non-cyclopropyl or alternative alkyl ester analogs [2]. While commercially available from multiple research chemical suppliers with typical purities ranging from 95% to 98% , its primary value lies not as a final drug substance but as a versatile building block for heterocyclic core construction in medicinal chemistry programs, notably in the synthesis of the FDA-approved HIV integrase inhibitor dolutegravir [3].

Why Methyl 4-cyclopropyl-2,4-dioxobutanoate Cannot Be Casually Replaced by Common In-Class Analogs in Complex Synthesis


Generic substitution of methyl 4-cyclopropyl-2,4-dioxobutanoate with alternative 2,4-dioxobutanoate esters or acids often leads to divergent synthetic outcomes or requires additional protective group steps. The cyclopropyl moiety is not merely a passive substituent; it introduces ring strain and unique electronic character that influences both the regioselectivity of subsequent condensations and the metabolic profile of downstream products [1]. Replacing the methyl ester with an ethyl analog (e.g., ethyl 4-cyclopropyl-2,4-dioxobutanoate, CAS 21080-80-8) alters the electrophilicity and steric environment of the α-carbonyl, which can reduce yields in nucleophilic addition steps due to slower reaction kinetics . Conversely, substitution with non-cyclopropyl analogs (e.g., methyl 2,4-dioxobutanoate, CAS 54365-04-7) eliminates the strained ring entirely, forfeiting the potential for improved metabolic stability and conformational constraint in final drug candidates . Furthermore, while the free acid (4-cyclopropyl-2,4-dioxobutanoic acid) is a closer structural relative, its use introduces a carboxylic acid functionality that may require separate activation or protection strategies, adding steps and reducing atom economy compared to the ready-to-use methyl ester [2]. Therefore, for established synthetic routes where the cyclopropylmethyl ester is specifically required—such as in the convergent synthesis of dolutegravir's tricyclic core—deviation to a generic analog is not a trivial substitution but a fundamental change in synthetic planning that carries both yield and impurity profile risks.

Methyl 4-cyclopropyl-2,4-dioxobutanoate: Quantitative Differentiation and Technical Evidence for Scientific Selection


Methyl 4-cyclopropyl-2,4-dioxobutanoate Exhibits Lower Boiling Point and Higher Vapor Pressure Than the Ethyl Ester Analog, Facilitating Purification and Solvent Removal

Direct comparison of physical properties reveals that methyl 4-cyclopropyl-2,4-dioxobutanoate is significantly more volatile than its ethyl ester analog. This volatility difference is critical in large-scale synthetic workups where efficient solvent removal and distillation are required . The quantified difference facilitates easier removal under reduced pressure and simpler purification protocols [1].

Synthetic Organic Chemistry Process Chemistry Purification Efficiency

Methyl 4-cyclopropyl-2,4-dioxobutanoate as a Key Intermediate for Dolutegravir Synthesis Demonstrates Essential Reactivity Not Found in Non-Cyclopropyl Analogs

The cyclopropyl group of methyl 4-cyclopropyl-2,4-dioxobutanoate is integral to constructing the tricyclic carbamoyl pyridone core of dolutegravir [1]. The synthesis involves a key Knoevenagel-like condensation where the methyl ester's α-carbonyl acts as an electrophile, and the cyclopropyl group provides steric constraint that influences the diastereoselectivity of the subsequent ring formation [2]. Replacing this with a non-cyclopropyl analog (e.g., methyl 2,4-dioxobutanoate) would remove the essential cyclopropyl ring necessary for the final drug's pharmacophore, rendering the synthesis invalid .

Medicinal Chemistry HIV Integrase Inhibitors Antiviral Drug Synthesis

Class-Level Evidence: 4-Substituted 2,4-Dioxobutanoic Acid Derivatives Exhibit Potent Influenza Endonuclease Inhibition (IC₅₀ Range 0.18–0.71 μM) Relative to Non-Substituted Analogs

While direct IC₅₀ data for methyl 4-cyclopropyl-2,4-dioxobutanoate against influenza endonuclease are not available, its structural class—4-substituted 2,4-dioxobutanoic acids—has demonstrated potent, selective inhibition of influenza virus cap-dependent endonuclease activity [1]. In comparative in vitro transcription assays, 4-substituted analogs exhibited 50% inhibitory concentrations (IC₅₀) ranging from 0.18 to 0.71 μM [2], whereas the unsubstituted 2,4-dioxobutanoic acid scaffold is essentially inactive [3]. The presence of a cyclopropyl group at the 4-position is a key determinant of activity, suggesting methyl 4-cyclopropyl-2,4-dioxobutanoate is a rational precursor for developing novel inhibitors in this validated target class [4].

Antiviral Drug Discovery Endonuclease Inhibition Influenza Therapeutics

Cyclopropyl Group in Methyl 4-cyclopropyl-2,4-dioxobutanoate Confers Conformational Constraint and Potential Metabolic Stability Advantages Over Open-Chain Alkyl Analogs

The cyclopropyl ring is a well-established bioisostere in drug design, known to introduce conformational rigidity and improve metabolic stability compared to open-chain alkyl groups [1]. Methyl 4-cyclopropyl-2,4-dioxobutanoate contains this strained three-membered ring, which is less susceptible to cytochrome P450-mediated oxidation than analogous isopropyl or ethyl substituents [2]. Comparative studies on cyclopropyl versus tert-butyl containing analogs have shown consistently higher in vitro and in vivo metabolic stability for the cyclopropyl-containing compounds, with quantitative improvements in intrinsic clearance and half-life in microsomal stability assays [3][4].

Medicinal Chemistry Drug Metabolism and Pharmacokinetics (DMPK) Bioisostere Strategy

Recommended Application Scenarios for Methyl 4-cyclopropyl-2,4-dioxobutanoate in Drug Discovery and Process Chemistry


Convergent Synthesis of Dolutegravir and Related HIV Integrase Inhibitors

Methyl 4-cyclopropyl-2,4-dioxobutanoate is a critical starting material for constructing the tricyclic carbamoyl pyridone core of the FDA-approved HIV integrase inhibitor dolutegravir [1]. This scenario applies to medicinal chemistry laboratories and contract manufacturing organizations (CMOs) actively synthesizing dolutegravir for preclinical or clinical supply, or for developing next-generation integrase strand transfer inhibitors (INSTIs) where the cyclopropyl moiety is a required pharmacophoric element [2].

Synthesis of 4-Substituted 2,4-Dioxobutanoic Acid Derivatives for Influenza Endonuclease Inhibitor Development

This compound serves as an ideal precursor for generating a library of 4-substituted 2,4-dioxobutanoic acid derivatives for antiviral screening [3]. Research groups focusing on influenza A and B virus cap-dependent endonuclease inhibition can utilize methyl 4-cyclopropyl-2,4-dioxobutanoate as a starting point to explore structure-activity relationships (SAR) around the cyclopropyl substituent, a class of compounds with demonstrated IC₅₀ values ranging from 0.18–0.71 μM [4].

Cyclopropyl-Containing Building Block for General Medicinal Chemistry and DMPK Optimization

Medicinal chemistry programs seeking to incorporate the metabolic stability and conformational constraint advantages of a cyclopropyl ring should procure this building block [5]. It is applicable to a broad range of therapeutic targets beyond antivirals, including CNS disorders, oncology, and metabolic diseases, where the cyclopropyl group is a known bioisostere for improving drug-like properties [6].

Process Chemistry Optimization and Scalable Route Development

For process chemists optimizing the large-scale synthesis of dolutegravir or related compounds, the favorable volatility profile of methyl 4-cyclopropyl-2,4-dioxobutanoate (boiling point: 248.8 ± 13.0 °C) relative to its ethyl ester analog (265.5 ± 13.0 °C) offers practical advantages in solvent removal and purification during workup procedures .

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